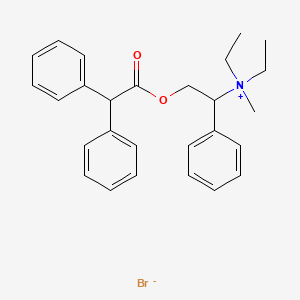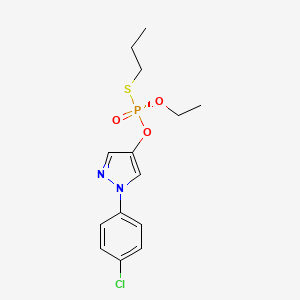
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine is an organic compound belonging to the class of pyrido[3,2-d]pyrimidines These compounds are characterized by a pyridopyrimidine ring system, which is a heterocyclic structure containing nitrogen atoms at specific positions
Métodos De Preparación
The synthesis of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves several steps. One common method includes the reaction of 2,4-diaminopyrimidine with N-ethylbenzylamine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar compounds to 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine include other pyridopyrimidine derivatives such as:
- 2,4-Diamino-6-(N-methylbenzylamino)pyrido(3,2-d)pyrimidine
- 2,4-Diamino-6-(N-ethylphenylamino)pyrido(3,2-d)pyrimidine
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities
Propiedades
Número CAS |
93683-91-1 |
|---|---|
Fórmula molecular |
C16H18N6 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
6-N-benzyl-6-N-ethylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H18N6/c1-2-22(10-11-6-4-3-5-7-11)13-9-8-12-14(20-13)15(17)21-16(18)19-12/h3-9H,2,10H2,1H3,(H4,17,18,19,21) |
Clave InChI |
SDOGGYNCBCZSLG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















